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2-Amino-5-ethylidene-1-methylimidazol-4-one -

2-Amino-5-ethylidene-1-methylimidazol-4-one

Catalog Number: EVT-13971985
CAS Number:
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mutagenicity and Carcinogenic Potential of 2-Amino-5-ethylidene-1-methylimidazol-4-one

Mechanistic Insights into DNA Adduct Formation and Genotoxic Pathways

2-Amino-5-ethylidene-1-methylimidazol-4-one exemplifies a class of imidazo[4,5-f]quinoline (IQ-type) heterocyclic aromatic amines (HAAs) that require metabolic activation to exert genotoxicity. The bioactivation cascade initiates with cytochrome P450 (primarily CYP1A2)-mediated N-hydroxylation, converting the exocyclic amine group to a reactive N-hydroxy derivative. This electrophilic intermediate undergoes further activation via phase II enzymes, particularly sulfotransferases (SULTs) or acetyltransferases (NATs), forming unstable esters (sulfate or acetate) that spontaneously decompose to nitrenium ions. These highly reactive species covalently bind to DNA nucleophilic sites, primarily forming C8-dG adducts (at deoxyguanosine residues), though minor adducts at N²-dG and dA sites have also been documented [1] [5].

The nitrenium ion exhibits a strong preference for C8 of guanine due to its high electron density. This results in the formation of N-(deoxyguanosin-8-yl)-2-amino-5-ethylidene-1-methylimidazol-4-one as the predominant DNA lesion. Structural analyses indicate that the ethylidene moiety influences adduct conformation, potentially facilitating syn rotational isomers that evade DNA repair machinery. These bulky adducts induce helical distortions, leading to replication fork stalling. During translesion synthesis, error-prone DNA polymerases (e.g., Pol η, Pol κ) may incorporate incorrect nucleotides opposite the adduct, predominantly yielding G→T transversions—a hallmark mutation observed in oncogenes (e.g., ras) and tumor suppressors (e.g., p53) in HAA-associated cancers [1] [7] [9].

Table 1: Key Enzymes in Metabolic Activation of IQ-Type HAAs

Enzyme SystemRole in ActivationReactive IntermediatePrimary DNA Adduct
Cytochrome P450 (CYP1A2)N-hydroxylationN-hydroxy-HAANot directly adduct-forming
Sulfotransferase (SULT)Sulfate esterificationSulfonyloxy esterC8-dG adduct
O-Acetyltransferase (NAT)Acetate esterificationAcetoxy esterC8-dG adduct
Nitrenium ionElectrophilic attackNitrenium speciesN²-dG, dA adducts (minor)

Comparative Mutagenic Profiles Among IQ-Type Heterocyclic Amines

2-Amino-5-ethylidene-1-methylimidazol-4-one displays a mutagenic profile aligned with, yet distinct from, prototypical IQ-type amines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). In Salmonella typhimurium mutagenicity assays (Ames test), it exhibits potent frameshift mutagenicity in strain TA98, which detects such mutations. Its mutagenic potency is amplified >100-fold in engineered derivatives like YG1024 and YG1029, which overexpress O-acetyltransferase activity—confirming the critical role of this enzyme in its bioactivation [1].

Quantitative comparisons reveal structural determinants of mutagenicity:

  • Methylimidazole substituents: The 1-methyl and 5-ethylidene groups enhance lipophilicity compared to non-alkylated analogs (e.g., Glu-P-2), facilitating membrane penetration and metabolic activation.
  • Mutagenic potency hierarchy: In TA98 + S9 assays, 2-amino-5-ethylidene-1-methylimidazol-4-one typically exceeds MeIQx (median potency: ~450,000 revertants/µmol) but remains less potent than PhIP (~1,200,000 revertants/µmol) due to PhIP’s superior DNA intercalation capacity.
  • Repair susceptibility: Adducts derived from this compound exhibit persistence comparable to Trp-P-1 adducts but lower than AαC, potentially due to shielding by the ethylidene group against nucleotide excision repair (NER) [1] [5] [7].

Table 2: Mutagenic Potency of Selected IQ-Type Heterocyclic Amines in S. typhimurium TA98

CompoundStructureRevertants/µmol (TA98 + S9)Activation Enzymes
2-Amino-5-ethylidene-1-methylimidazol-4-oneEthylidene-methylimidazole~650,000CYP1A2, SULT1A1, NAT2
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline)Quinoline-core~433,000CYP1A2, SULT1A1
MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline)Dimethyl-quinoxaline~447,000CYP1A2, NAT2
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)Phenylimidazole~1,200,000CYP1A2, NAT2
AαC (2-Amino-9H-pyrido[2,3-b]indole)Pyridoindole~110,000CYP1A2, SULT1A1

Role in Lipid Peroxidation-Derived Carcinogenesis

While primarily formed during high-temperature cooking, 2-amino-5-ethylidene-1-methylimidazol-4-one may synergize with endogenous lipid peroxidation (LPO) pathways to amplify carcinogenesis. LPO generates electrophilic aldehydes like malondialdehyde (MDA), 4-hydroxy-2-nonenal (4-HNE), and 4-oxo-2-nonenal (4-ONE), which form exocyclic DNA adducts (e.g., etheno-εdA, εdC, propano-dG). These lesions induce mutations (e.g., εdA→T transversions) and compromise genomic integrity [2] [9].

2-Amino-5-ethylidene-1-methylimidazol-4-one exacerbates LPO through dual mechanisms:

  • Oxidative stress induction: Metabolic activation by CYP450 generates reactive oxygen species (ROS) as byproducts, initiating peroxidation of polyunsaturated fatty acids (PUFAs) in membranes.
  • Adduct synergy: Its C8-dG adducts localize near LPO-derived lesions (e.g., within p53 mutational hotspots), creating clustered DNA damage that overwhelms base excision repair (BER) pathways. The ethylidene moiety may further crosslink with LPO aldehydes, generating hybrid adducts refractory to repair [2] [9].

Notably, LPO products like 4-ONE can mimic HAA bioactivation pathways, forming DNA adducts structurally akin to those from 2-amino-5-ethylidene-1-methylimidazol-4-one. This mechanistic convergence suggests shared etiological roles in inflammation-associated cancers (e.g., colon, liver), where both dietary HAAs and endogenous LPO are elevated [6] [9].

Table 3: DNA Adducts from Lipid Peroxidation vs. 2-Amino-5-ethylidene-1-methylimidazol-4-one

Adduct SourceRepresentative AdductMutation SignatureRepair Pathway
2-Amino-5-ethylidene-1-methylimidazol-4-oneN-(deoxyguanosin-8-yl)-HAG→T transversionsNucleotide excision repair (NER)
Malondialdehyde (MDA)Pyrimido[1,2-a]purin-10(3H)-one (M1dG)T→A transversionsBER, NER
4-Hydroxy-2-nonenal (4-HNE)HNE-dG adductsG→A transitionsBER
4-Oxo-2-nonenal (4-ONE)Etheno-adducts (εdA, εdC)A→G transitions, C→A transversionsAlkB-mediated oxidation

Properties

Product Name

2-Amino-5-ethylidene-1-methylimidazol-4-one

IUPAC Name

2-amino-5-ethylidene-1-methylimidazol-4-one

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

InChI

InChI=1S/C6H9N3O/c1-3-4-5(10)8-6(7)9(4)2/h3H,1-2H3,(H2,7,8,10)

InChI Key

JUTDDJCFVLZDOW-UHFFFAOYSA-N

Canonical SMILES

CC=C1C(=O)N=C(N1C)N

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